5-Chloro-2-isocyanopyridine
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Overview
Description
5-Chloro-2-isocyanopyridine is a chemical compound with the molecular formula C6H3ClN2 It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an isocyanide group, and the hydrogen atom at the fifth position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isocyanopyridine typically involves the reaction of 5-chloro-2-aminopyridine with a suitable reagent to introduce the isocyanide group. One common method is the dehydration of the corresponding formamide using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the isocyanide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isocyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fifth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The isocyanide group can participate in reactions with electrophiles, leading to the formation of imidoyl halides or other derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or alkynes to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: Catalysts such as palladium or copper complexes under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 5-substituted-2-isocyanopyridine derivatives.
Electrophilic Addition: Formation of imidoyl halides or other halogenated derivatives.
Cycloaddition Reactions: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-Chloro-2-isocyanopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles. Its unique reactivity makes it valuable in multicomponent reactions and combinatorial chemistry.
Biology: The compound is investigated for its potential as a pharmacophore in drug discovery. It can be used to design inhibitors or modulators of biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent. Its derivatives may exhibit activity against specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-isocyanopyridine depends on its interaction with specific molecular targets. The isocyanide group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The compound’s reactivity allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
2-Isocyanopyridine: Lacks the chlorine atom at the fifth position, resulting in different reactivity and applications.
5-Bromo-2-isocyanopyridine: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
2-Isocyanopyrimidine: Contains a pyrimidine ring instead of pyridine, affecting its chemical properties and applications.
Uniqueness: 5-Chloro-2-isocyanopyridine is unique due to the presence of both the isocyanide and chlorine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-isocyanopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOLWTVXWRNWHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=NC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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